molecular formula C23H26O6 B15124177 Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside

Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside

Cat. No.: B15124177
M. Wt: 398.4 g/mol
InChI Key: YJCAPLCOTDGLOK-UHFFFAOYSA-N
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Description

Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside: is a complex organic compound with the molecular formula C23H26O6 and a molecular weight of 398.45 g/mol . It is known for its unique structural features, which include an allyl group, benzoyl group, and benzyl group attached to an alpha-L-rhamnopyranoside moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the rhamnopyranoside ring. The allyl group is introduced through allylation reactions, while the benzoyl and benzyl groups are added via esterification and etherification reactions, respectively . Common reagents used in these reactions include allyl bromide, benzoyl chloride, and benzyl chloride, often in the presence of bases like pyridine or triethylamine .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the benzoyl group can produce benzyl alcohol .

Comparison with Similar Compounds

Similar Compounds

  • Allyl 2-O-benzoyl-3-O-benzyl-beta-D-glucopyranoside
  • Allyl 2-O-benzoyl-3-O-benzyl-alpha-D-galactopyranoside
  • Allyl 2-O-benzoyl-3-O-benzyl-beta-D-mannopyranoside

Uniqueness: : Allyl 2-O-benzoyl-3-O-benzyl-a-L-rhamnopyranoside is unique due to its specific combination of functional groups and stereochemistry. The presence of the alpha-L-rhamnopyranoside moiety distinguishes it from other similar compounds, which may have different sugar units or stereochemistry . This unique structure contributes to its distinct chemical reactivity and potential bioactivity .

Properties

Molecular Formula

C23H26O6

Molecular Weight

398.4 g/mol

IUPAC Name

(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) benzoate

InChI

InChI=1S/C23H26O6/c1-3-14-26-23-21(29-22(25)18-12-8-5-9-13-18)20(19(24)16(2)28-23)27-15-17-10-6-4-7-11-17/h3-13,16,19-21,23-24H,1,14-15H2,2H3

InChI Key

YJCAPLCOTDGLOK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC=C)OC(=O)C2=CC=CC=C2)OCC3=CC=CC=C3)O

Origin of Product

United States

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